Tert-butyl 5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine]-1-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 312.37 g/mol. It is classified as a spirocyclic compound, specifically falling under the category of heterocycles due to its unique structural features that include azetidine and pyrido-pyrrole moieties. This compound is notable for its potential applications in medicinal chemistry and drug development, particularly as a scaffold for designing new pharmacologically active agents.
The compound is listed under the CAS number 1290627-64-3, which allows for its identification in chemical databases. It has been synthesized and characterized in various studies, emphasizing its significance in the field of organic synthesis and drug discovery. The classification of this compound as a spirocyclic heterocycle highlights its structural complexity and the potential for diverse biological activities.
The synthesis of tert-butyl 5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine]-1-carboxylate typically involves multi-step synthetic routes that may include:
The specific synthetic routes can vary based on the desired stereochemistry and yield. For instance, recent literature has explored various catalytic methods to optimize the formation of spirocyclic structures, including the use of transition metal catalysts to facilitate cycloaddition reactions .
The molecular structure of tert-butyl 5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine]-1-carboxylate features a spirocyclic arrangement where an azetidine ring is fused with a pyrido-pyrrole system. The presence of multiple nitrogen atoms within the structure contributes to its potential biological activity.
Tert-butyl 5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine]-1-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanistic pathways for these reactions are influenced by the electronic properties of the nitrogen atoms and the steric hindrance provided by the tert-butyl group .
The mechanism of action for compounds like tert-butyl 5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine]-1-carboxylate often involves interactions with biological targets such as enzymes or receptors. The presence of multiple nitrogen atoms suggests potential interactions with biological macromolecules through hydrogen bonding or coordination.
Research indicates that similar spirocyclic compounds exhibit varied pharmacological effects including antimicrobial and anticancer activities . The exact mechanism would depend on specific interactions at the molecular level with target sites.
Tert-butyl 5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine]-1-carboxylate has potential applications in:
Retrosynthetic deconstruction of this spiro compound prioritizes disconnection at the sterically congested azetidine-pyrrolopyrazine junction. The spiro carbon serves as the strategic fragmentation point, yielding two simplified fragments: (1) a N-Boc-3-substituted azetidine and (2) a functionalized pyrido[3,2-e]pyrrolo[1,2-a]pyrazine system. A key intermediate identified is tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1251006-64-0), where the piperidine nitrogen acts as the nucleophile for spirocyclization onto the pyrrolopyrazine electrophile [7]. This approach leverages the azetidine's inherent ring strain and nucleophilicity for intramolecular quaternization. Alternative disconnections via azetidine C-3 functionalization or pyrrolopyrazine N-alkylation are less favored due to regioselectivity challenges in polyheterocyclic systems.
The synthesis of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1251006-64-0, MW 240.34 g/mol) follows a multi-step sequence beginning with Boc-protected azetidine-3-carboxylic acid. Key transformations include Curtius rearrangement or mixed anhydride coupling to introduce the piperidine moiety, followed by reduction [7]. Parallel synthesis of the pyrido-pyrrolo-pyrazine fragment typically employs Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura) to assemble the bicyclic core, often utilizing halogenated precursors. Critical to this stage is the introduction of a leaving group (e.g., bromide or mesylate) at the future spiro carbon position. Final spirocyclization involves SN2-type alkylation under carefully controlled basic conditions (e.g., Cs₂CO₃ in DMF at 60°C), achieving yields of 65-78% after optimization [4].
Table 2: Comparison of Key Intermediate Synthesis Routes
Intermediate | CAS Number | Molecular Formula | Key Synthetic Step | Reported Yield |
---|---|---|---|---|
tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate | 1251006-64-0 | C₁₃H₂₄N₂O₂ | Reductive amination/cyclization | 55-60% (3 steps) |
6-Boc-1,6-diazaspiro[3.4]octane | 1158749-79-1 | C₁₁H₂₀N₂O₂ | Ring-closing metathesis | 45-50% |
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 10583745 | C₉H₁₇NO₃ | Reduction of ester | 85-90% |
5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine] core (deprotected) | N/A | C₁₄H₁₄N₄ | Acidic deprotection (TFA/CH₂Cl₂) | >95% |
Achieving enantiomeric excess in spiroazetidine formation remains challenging due to the planar nature of the transition state. Successful strategies employ chiral auxiliaries or asymmetric catalysis:
The tert-butoxycarbonyl (Boc) group serves critical functions beyond azetidine N-protection:
Spirocyclization efficiency is profoundly influenced by solvent polarity and reaction temperature:
Table 3: Solvent and Temperature Optimization for Spirocyclization Yield
Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
DMF | Cs₂CO₃ | 60 | 3 | 78 | <5% de-Boc product |
NMP | K₃PO₄ | 80 | 1.5 | 72 | 8% dimer |
THF | NaH | 65 | 8 | 45 | 30% starting material |
Toluene | DBU | 110 | 12 | 28 | 40% elimination product |
CH₃CN | Cs₂CO₃ | 70 | 4 | 68 | <3% side products |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1